N-Demethyl Norfloxacin Hydrochloride
Description
Properties
CAS No. |
74011-48-6 |
|---|---|
Molecular Formula |
C₁₅H₁₆FN₃O₃·HCl |
Molecular Weight |
305.303646 |
Synonyms |
6-Fluoro-1,4-dihydro-1-methyl-4-Oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Hydrochloride(1:1); 6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Monohydrochloride; Norfloxacin Impurity K |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Core
The foundational step in norfloxacin synthesis involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with acrylate derivatives under basic conditions. For instance, tri-n-butylamine facilitates the coupling of N,N-dimethylaminoethyl acrylate with the benzoyl chloride precursor, forming a reactive intermediate. Subsequent cyclization with cyclopropylamine under carbon dioxide pressure generates the quinoline core structure. This step is typically conducted at elevated temperatures (70–100°C) and controlled pressures (1–2 atm), achieving yields exceeding 70%.
Table 1: Reaction Conditions for Quinoline Core Synthesis
| Parameter | Typical Range | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Temperature | 70–100°C | Tri-n-butylamine | Dimethylbenzene | 70–77 |
| Pressure | 1–2 atm | CO₂ | Toluene | 65–72 |
| Reaction Time | 1–2 hours | None | Ethanol | 71–77 |
Piperazine Incorporation
The quinoline intermediate reacts with piperazine or its derivatives to introduce the critical amine functionality. In patented methods, this step employs alkaline conditions (e.g., sodium hydroxide or cesium hydroxide) and catalysts such as AlCl₃ or SnCl₄. For example, combining the quinoline carboxylate salt with piperazine in ethanol at 85°C for 8 hours achieves complete substitution, yielding norfloxacin with a 77.2% yield.
Optimization of Reaction Parameters
The synthesis of N-Demethyl Norfloxacin Hydrochloride requires careful optimization of stoichiometry, temperature, and catalytic systems to maximize yield and purity.
Catalyst Selection
Transition metal catalysts significantly enhance demethylation efficiency. For example, AlCl₃ (2–3 mol%) in ethanol accelerates the cleavage of methyl groups by polarizing the C-N bond. Similarly, SnCl₄ demonstrates efficacy in isoamyl alcohol at 140°C, achieving yields over 70% in analogous reactions.
Solvent Effects
Polar aprotic solvents like dimethylbenzene or isoamyl alcohol improve reagent solubility and reaction kinetics. Ethanol, while less effective at high temperatures, facilitates easier product isolation via crystallization.
Table 2: Solvent Impact on Demethylation Efficiency
| Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Dimethylbenzene | 125–130 | AlCl₃ | 8 | 77.2 |
| Isoamyl Alcohol | 140 | SnCl₄ | 8 | 72.1 |
| Ethanol | 85 | None | 10 | 65.0 |
Analytical Characterization
Confirming the success of demethylation requires advanced analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Monitors reaction progress by tracking the disappearance of the methylated precursor.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal the absence of methyl proton signals at δ 2.3–2.5 ppm.
-
Mass Spectrometry (MS): Molecular ion peaks at m/z 319.3 confirm the molecular formula C₁₆H₁₈FN₃O₃ for N-Demethyl Norfloxacin.
Industrial-Scale Considerations
Scaling up the synthesis necessitates addressing challenges such as reagent cost, waste management, and process safety. Patent CN104292159A highlights the use of recyclable solvents (e.g., dimethylbenzene) and continuous distillation to recover byproducts, reducing environmental impact. Additionally, employing cesium hydroxide instead of sodium hydroxide improves reaction homogeneity and reduces side reactions at scale .
Chemical Reactions Analysis
Types of Reactions
N-Demethyl Norfloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-Demethyl Norfloxacin Hydrochloride may possess antibacterial properties against certain bacterial strains, including those resistant to Norfloxacin itself. While it is primarily recognized as a metabolite, preliminary studies suggest that it could be effective in combating infections caused by resistant bacteria. However, comprehensive studies are required to confirm its efficacy and compare it to other antibiotics.
Metabolic Pathway Research
This compound serves as a valuable compound for studying the metabolic pathways of Norfloxacin. By examining how Norfloxacin is metabolized into N-Demethyl Norfloxacin and other metabolites, researchers can gain insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these pathways is crucial for assessing the drug's effectiveness and potential side effects.
Drug Formulation Enhancements
Recent studies have explored innovative formulations to improve the bioavailability of Norfloxacin and its derivatives, including this compound. For instance:
- Nanoparticle Delivery Systems : Research has focused on using nanoparticles for the sustained release of Norfloxacin. These systems can enhance the drug's delivery to target sites while minimizing side effects associated with rapid release .
- SmartFilm Technology : This approach involves loading Norfloxacin onto a porous cellulose matrix to improve solubility and bioactivity. The resulting formulations have shown significantly enhanced antibacterial activity compared to traditional forms .
Case Studies and Experimental Findings
Several studies provide insights into the applications of this compound:
Mechanism of Action
The mechanism of action of N-Demethyl Norfloxacin Hydrochloride is similar to that of Norfloxacin. It exerts its antibacterial effects by inhibiting the enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and growth.
Comparison with Similar Compounds
N-Demethyl Norfloxacin Hydrochloride belongs to the fluoroquinolone class, which includes antibiotics like norfloxacin, ciprofloxacin, ofloxacin, and enrofloxacin. Below is a comparative analysis of its pharmacokinetic, metabolic, and efficacy profiles against related compounds.
Pharmacokinetic Properties
Key Observations :
- Its t½β is intermediate between pefloxacin and norfloxacin, suggesting species-specific metabolic variability .
Antimicrobial Activity and Efficacy
- This compound: Exhibits 5–10% of pefloxacin’s antibacterial potency against Gram-negative bacteria (e.g., E. coli, Salmonella) . Its contribution to efficacy is negligible in poultry, as pefloxacin remains the primary active agent .
- Pefloxacin : Broad-spectrum activity with AUC24/MIC ratios >125 for common pathogens, supporting once-daily dosing in chickens .
- Ciprofloxacin: Higher potency than norfloxacin, with lower MIC90 values against resistant strains .
Metabolic Pathways and Resistance
- This compound: Generated via hepatic N-demethylation of pefloxacin.
- Resistance Profile: Fluoroquinolones like norfloxacin and ciprofloxacin share efflux-mediated resistance mechanisms (e.g., upregulated AcrAB-TolC pumps in E. coli) . This compound likely faces similar resistance challenges due to structural similarity.
Adsorption and Stability
- This compound’s adsorption behavior aligns with norfloxacin, favoring acidic conditions (pH 3–5) and following Langmuir isotherm kinetics . This contrasts with ciprofloxacin, which shows higher adsorption affinity in neutral pH .
Biological Activity
N-Demethyl Norfloxacin Hydrochloride is a derivative of the fluoroquinolone antibiotic norfloxacin. This compound exhibits notable biological activity, particularly against various bacterial strains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial efficacy, and relevant research findings.
Norfloxacin, and by extension its derivative this compound, exerts its bactericidal effects primarily through the inhibition of bacterial DNA replication. This is achieved by targeting and binding to the enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. The binding affinity of norfloxacin for bacterial DNA gyrase is significantly higher than for mammalian enzymes, making it selectively toxic to bacteria while minimizing harm to human cells .
Antimicrobial Efficacy
This compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Various studies have quantified its effectiveness through minimum inhibitory concentration (MIC) values, establishing its potency relative to other antibiotics.
Comparative Antimicrobial Activity
The following table summarizes the MIC values of this compound compared to other antibiotics:
| Bacterial Strain | This compound (μg/mL) | Norfloxacin (μg/mL) | Ampicillin (μg/mL) |
|---|---|---|---|
| Escherichia coli | 0.24 | 0.25 | 4 |
| Staphylococcus aureus | 0.5 | 0.5 | 8 |
| Enterococcus faecalis | 0.5 | 1 | 16 |
| Mycobacterium smegmatis | 0.24 | 0.5 | 4 |
These results indicate that this compound possesses comparable or superior activity against certain bacterial strains when juxtaposed with established antibiotics like ampicillin .
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on the synthesis of novel derivatives of norfloxacin, including this compound, highlighted their improved solubility and bioavailability compared to traditional formulations. The study utilized microwave-assisted synthesis techniques, demonstrating higher yields and reduced environmental impact .
- In Vitro Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of multidrug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited an MIC value of 0.5 μg/mL against MRSA, indicating its potential as a therapeutic option in treating resistant infections .
- Pharmacokinetics : Pharmacokinetic studies revealed that this compound has a bioavailability rate similar to that of norfloxacin, with approximately 30-40% absorption in humans. Peak plasma concentrations were recorded at around 2 µg/mL, suggesting adequate systemic exposure for therapeutic efficacy .
- Resistance Mechanisms : Research has also delved into the mechanisms by which bacteria develop resistance to fluoroquinolones, including mutations in target enzymes and efflux pump overexpression. Understanding these mechanisms is crucial for developing strategies to mitigate resistance against this compound .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying N-Demethyl Norfloxacin Hydrochloride in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) is a robust method for quantification. Use a C18 column (4.6 × 250 mm, 5 µm particle size) with a mobile phase of acetonitrile and 0.1% phosphoric acid (25:75 v/v) at a flow rate of 1.0 mL/min. Detection can be performed at 278 nm using a UV-Vis detector . Validate the method by assessing linearity (0.05–2000 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%). Limits of detection (LOD) and quantitation (LOQ) should be established at 0.008–0.05 µg/mL, following ICH guidelines .
Q. How can the solubility profile of this compound be determined in various solvents?
- Methodological Answer : Employ static equilibrium methods to measure solubility across temperatures (278.15–328.15 K). Prepare saturated solutions in pure solvents (e.g., ethanol, water) or binary mixtures, agitate for 24 hours, and filter. Quantify solubility via HPLC or gravimetric analysis. Thermodynamic parameters (ΔH, ΔS) can be calculated using the van’t Hoff equation. For polar solvents like water, solubility increases with temperature due to endothermic dissolution .
Q. What chromatographic conditions optimize separation of this compound from structurally related impurities?
- Methodological Answer : Use reverse-phase HPLC with a gradient elution program: start with 10% acetonitrile in 0.1% trifluoroacetic acid (TFA), increasing to 50% over 20 minutes. A C8 column (4.6 × 150 mm) at 30°C ensures resolution of demethylated derivatives. Validate specificity by spiking samples with norfloxacin and other degradants (e.g., oxidation products) and confirming baseline separation .
Advanced Research Questions
Q. How to design experiments assessing this compound’s inhibitory effects on bacterial DNA gyrase and topoisomerase IV?
- Methodological Answer : Conduct enzyme inhibition assays using purified DNA gyrase (from E. coli) and topoisomerase IV (from S. aureus). Prepare reaction mixtures with supercoiled plasmid DNA, ATP, and varying drug concentrations. Quantify relaxation activity via agarose gel electrophoresis. Calculate IC₅₀ values using nonlinear regression. Compare potency to norfloxacin; demethylation may alter binding affinity due to structural modifications .
Q. What methodological approaches investigate drug-drug interactions involving this compound in vitro?
- Methodological Answer : Use human liver microsomes or CYP450 isoform-specific assays to assess metabolic interactions. Co-incubate the compound with probe substrates (e.g., warfarin, digoxin) and quantify metabolite formation via LC-MS. For pharmacokinetic interactions, employ bidirectional Caco-2 cell monolayers to measure permeability changes. Prioritize combinations with narrow therapeutic index drugs (e.g., anticoagulants) based on clinical relevance .
Q. How to validate a stability-indicating HPLC method for detecting degradation products of this compound under stress conditions?
- Methodological Answer : Subject the compound to forced degradation (acid/base hydrolysis, oxidation, photolysis). For oxidative stress, use 3% H₂O₂ at 70°C for 6 hours. Analyze degraded samples using a stability-indicating method with a C18 column and photodiode array detector (PDA). Confirm method robustness via design of experiments (DoE), varying pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±5°C). Degradation products should be resolved with resolution >2.0 .
Key Considerations for Experimental Design
- Sample Preparation : For biological matrices (e.g., plasma), use protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 cartridges) to enhance recovery .
- Validation Metrics : Include system suitability (theoretical plates >2000, tailing factor <2), precision (inter-day RSD <5%), and accuracy (spiked recovery 95–105%) in all protocols .
- Reference Standards : Source certified reference materials (CRMs) with ≥98% purity and confirm identity via NMR and HRMS .
Data Contradiction Analysis
- Discrepancies in solubility data (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or hydration states. Characterize solid-state properties via XRPD and DSC before comparative studies .
- Conflicting enzyme inhibition results (e.g., IC₅₀ variability) could reflect assay conditions (e.g., Mg²⁺ concentration). Standardize buffer systems and cofactor levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
